Iretol

Description

Structure

3D Structure

Properties

IUPAC Name |

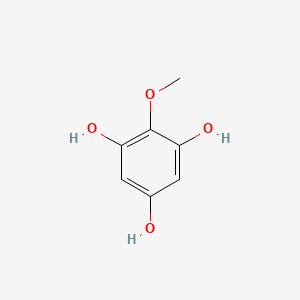

2-methoxybenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTPOGDWGNJVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401729 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-71-8 | |

| Record name | 2-methoxybenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties of Iretol (2,4,6-Trihydroxyanisole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol, scientifically known as 2,4,6-trihydroxyanisole, is a phenolic compound that has garnered interest within the scientific community due to its structural similarity to other biologically active polyphenols. As a degradation product of a glucoside from Iris jorentina and an intermediate in the synthesis of natural isoflavones, its potential pharmacological properties are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, including its physicochemical characteristics, potential biological activities, and relevant experimental methodologies. While direct quantitative data for this compound is limited, this guide draws upon data from structurally related compounds to provide a predictive framework for its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a substituted anisole with three hydroxyl groups on the benzene ring, contributing to its polar nature. A summary of its known and predicted physicochemical properties is presented in Table 1.

| Property | Value | Source/Reference |

| IUPAC Name | 2-methoxybenzene-1,3,5-triol | PubChem |

| Synonyms | This compound, 2,4,6-Trihydroxyanisole | MedchemExpress[1] |

| CAS Number | 487-71-8 | GlpBio[2] |

| Molecular Formula | C₇H₈O₄ | GlpBio[2] |

| Molecular Weight | 156.14 g/mol | MedchemExpress[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO (62.5 mg/mL) | GlpBio[2] |

| pKa | Not available | - |

Table 1: Physicochemical Properties of this compound (2,4,6-Trihydroxyanisole)

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals for the aromatic protons, with chemical shifts influenced by the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon, the aromatic carbons bearing hydroxyl and methoxy groups, and the unsubstituted aromatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic broad absorption bands for the hydroxyl groups (O-H stretching) and peaks corresponding to C-O and aromatic C-H and C=C bonds.

Biological Activities and Potential Therapeutic Applications

Direct experimental evidence for the biological activities of this compound is limited. However, its structural similarity to other polyphenolic compounds, particularly those with a 2,4,6-trihydroxyphenyl moiety, suggests it may possess antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Antioxidant Activity

Polyphenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The three hydroxyl groups on the aromatic ring of this compound suggest it could be an effective antioxidant. Structurally related compounds have demonstrated significant antioxidant potential (Table 2).

| Compound | Assay | IC₅₀ Value | Reference |

| Olivetol | DPPH radical scavenging | 17.77 µg/mL | ResearchGate[3] |

| Olivetol | ABTS radical scavenging | 1.94 µg/mL | ResearchGate[3] |

Table 2: Antioxidant Activity of a Structurally Related Compound

Anti-inflammatory Activity

The anti-inflammatory potential of polyphenols is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Compounds with a 2,4,6-trihydroxyacetophenone scaffold have shown inhibitory activity against these enzymes (Table 3).

| Compound | Enzyme | IC₅₀ Value | Reference |

| 2,4,6-trihydroxy-3-geranyl-acetophenone | Soybean 15-Lipoxygenase | 20 µM | MDPI[3] |

| Analog of tHGA (Compound 3e) | Soybean 15-Lipoxygenase | 10.31 µM | MDPI[3] |

Table 3: Anti-inflammatory Enzyme Inhibition by Structurally Related Compounds

Enzyme Inhibition

Beyond inflammatory enzymes, the 2,4,6-trihydroxyphenyl motif is present in inhibitors of other enzymes, such as tyrosinase, which is involved in melanin synthesis.

| Compound | Enzyme | IC₅₀ Value | Ki Value | Inhibition Type | Reference |

| 2',4',6'-trihydroxychalcone | Tyrosinase | High inhibitory effect | - | - | PubMed[4] |

| 2,2',4,4',6'-pentahydroxychalcone | Tyrosinase | 1 µM | 3.1 µM | Competitive | PubMed[4] |

Table 4: Tyrosinase Inhibition by Structurally Related Chalcones

Potential Signaling Pathways

While no signaling pathways have been directly elucidated for this compound, based on the activities of similar polyphenolic compounds, it is plausible that this compound could modulate key inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Potential inhibitory effects of this compound on NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological activities of this compound.

Antioxidant Activity Assays

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are prepared in methanol.

-

In a test tube, 2 mL of the this compound solution is mixed with 2 mL of the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

A control is prepared using 2 mL of methanol instead of the this compound solution.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.

Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

1 mL of the diluted ABTS•+ solution is mixed with 10 µL of various concentrations of this compound.

-

The mixture is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

The percentage of scavenging activity and the IC₅₀ value are calculated as described for the DPPH assay.

Anti-inflammatory Activity Assays

Caption: Workflow for the lipoxygenase inhibition assay.

Protocol:

-

A solution of soybean lipoxygenase (e.g., 100 U/mL) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Various concentrations of this compound are prepared.

-

In a cuvette, the enzyme solution is pre-incubated with the this compound solution at 25°C for 10 minutes.

-

The reaction is initiated by adding the substrate, linoleic acid (final concentration, e.g., 0.1 mM).

-

The formation of the conjugated diene is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

A control reaction is performed without the inhibitor.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Protocol:

-

A commercially available COX inhibitor screening assay kit is typically used.

-

The assay measures the peroxidase component of COX activity.

-

The reaction involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of COX.

-

This compound at various concentrations is incubated with the COX-1 or COX-2 enzyme.

-

The reaction is initiated by adding arachidonic acid.

-

The absorbance of the oxidized TMPD is measured at a specific wavelength (e.g., 590 nm).

-

The percentage of inhibition and IC₅₀ values are determined.

Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the initial searches, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the methylation of a protected phloroglucinol derivative.

Caption: A plausible synthetic pathway for this compound.

Conclusion and Future Directions

This compound (2,4,6-trihydroxyanisole) is a polyphenolic compound with significant potential for biological activity, inferred from its structural similarity to known antioxidant, anti-inflammatory, and enzyme-inhibiting molecules. This guide has summarized the available physicochemical data and provided a predictive overview of its potential pharmacological properties. The detailed experimental protocols presented herein offer a roadmap for the systematic evaluation of this compound's efficacy.

Future research should focus on the following areas:

-

Quantitative Biological Evaluation: Conducting the described assays to determine the IC₅₀ values of this compound for various antioxidant, anti-inflammatory, and enzyme inhibitory activities.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.

-

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and performing comprehensive spectroscopic analysis to confirm its structure.

-

In Vivo Studies: Evaluating the therapeutic potential of this compound in animal models of diseases where oxidative stress and inflammation play a role.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for the development of novel pharmaceuticals.

References

Natural Sources of Iretol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol (2-methoxybenzene-1,3,5-triol), a key biosynthetic intermediate of various pharmacologically active isoflavones, is not typically found in its free form in nature. Instead, it exists as a glycoside, primarily within the rhizomes of several plant species. This technical guide provides a comprehensive overview of the natural sources of the this compound precursor, detailed methodologies for its isolation and characterization, and an elucidation of its role in the biosynthetic pathways of complex isoflavones. All quantitative data are presented in tabular format for clarity, and key experimental and biosynthetic pathways are visualized using Graphviz diagrams.

Natural Occurrence of this compound Precursors

This compound is primarily found as a glycosidic conjugate in various species of the Iridaceae family, and its presence can be inferred in other plants rich in isoflavones derived from it.

Primary Sources: Iris Species

The most cited natural source of an this compound precursor is Iris florentina (often misspelled as Iris jorentina in older literature). The rhizomes of this and other Iris species are rich in isoflavone glycosides, which upon degradation, yield this compound. While direct quantification of the this compound glucoside is not available in the current literature, the abundance of its downstream isoflavone products suggests a significant presence of their precursors.

Table 1: Isoflavones Derived from this compound and Their Natural Sources

| Isoflavone | Natural Source(s) | Plant Part(s) |

| Tectorigenin | Iris florentina, Iris germanica, Iris tectorum, Belamcanda chinensis (Leopard Lily) | Rhizomes |

| Irigenin | Iris florentina, Iris germanica, Iris tectorum | Rhizomes |

| Caviunin | Dalbergia species (e.g., Dalbergia nigra, Dalbergia sissoo) | Heartwood, Leaves |

Quantitative Data of Related Isoflavones

While specific quantitative data for this compound or its glycoside is lacking, the concentration of total isoflavones in Iris species provides an indirect measure of the potential yield of its precursors.

Table 2: Total Isoflavone Content in Iris Resinoids

| Species | Total Isoflavone Content (mg/g of resinoid) | Reference |

| Iris germanica | 180 ± 1.6 | [1] |

| Iris pallida | 120 ± 3.3 | [1] |

Experimental Protocols

The isolation of this compound from its natural sources requires a two-step process: extraction of the glycoside followed by hydrolysis to release the aglycone (this compound).

Extraction of Isoflavone Glycosides from Iris florentina Rhizomes

This protocol describes a general method for the extraction of isoflavone glycosides from Iris rhizomes.

-

Preparation of Plant Material: Freshly harvested rhizomes of Iris florentina are washed, peeled, and dried at 40-50°C. The dried rhizomes are then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with methanol or ethanol (95%) at room temperature for 48-72 hours with occasional shaking. The process is repeated 2-3 times with fresh solvent.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The isoflavone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

Acid Hydrolysis for the Liberation of this compound

This protocol is based on established methods for the hydrolysis of isoflavone glycosides.

-

Hydrolysis Reaction: The crude or fractionated extract containing the this compound glycoside is dissolved in a 1:1 mixture of methanol and 2N hydrochloric acid.

-

Heating: The solution is refluxed at 80-90°C for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous solution is then extracted with a water-immiscible organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is then purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Biosynthetic Pathway of this compound and Derived Isoflavones

This compound is a key intermediate in the isoflavonoid branch of the phenylpropanoid pathway. Its formation involves the condensation of acetate units and subsequent methylation, followed by its utilization as a building block for more complex isoflavones.

The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. A key branching point for isoflavone biosynthesis is the oxidative rearrangement of the chalcone B-ring to the C-3 position, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.

The formation of the specific substitution pattern of the A-ring of isoflavones like tectorigenin, which includes a methoxy group at C-6, is believed to involve a precursor with a substitution pattern similar to this compound. The phloroglucinol-type A-ring, derived from the condensation of three malonyl-CoA molecules, is likely methylated by an O-methyltransferase (IOMT) to yield the 2-methoxy-1,3,5-triol structure of this compound. This this compound-like intermediate would then be incorporated into the isoflavone backbone.

Conclusion

This compound serves as a critical, yet transient, intermediate in the biosynthesis of a variety of bioactive isoflavones. While not naturally abundant in its free aglycone form, its glycosidic precursors are readily available in the rhizomes of Iris species, particularly Iris florentina. The methodologies outlined in this guide, derived from established protocols for related compounds, provide a robust framework for the extraction and isolation of this compound for research and drug development purposes. Further investigation is warranted to quantify the this compound glycoside content in various natural sources and to fully elucidate the specific enzymatic steps leading to its formation and subsequent conversion in the isoflavonoid pathway.

References

The Iretol Biosynthesis Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol (2,4,6-trihydroxyanisole) is a phloroglucinol monomethyl ether with potential applications in medicinal chemistry and drug development. Understanding its biosynthesis is crucial for developing biotechnological production platforms. This technical guide provides a detailed overview of the proposed this compound biosynthesis pathway, which proceeds through a two-step enzymatic cascade: the formation of a phloroglucinol core from malonyl-CoA by a type III polyketide synthase, followed by a specific O-methylation. This document consolidates available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and associated workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a naturally occurring aromatic compound that has been identified as an intermediate in the biosynthesis of more complex natural products, such as isoflavones.[1] While a dedicated, canonical "this compound biosynthesis pathway" is not extensively described in the literature, compelling evidence points to a route involving the well-characterized polyketide synthesis pathway. Specifically, the biosynthesis is proposed to initiate with the formation of a phloroglucinol scaffold, which is subsequently methylated to yield this compound. This guide delineates this proposed pathway, providing in-depth technical details for its study and potential exploitation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to be a two-step enzymatic process:

-

Phloroglucinol Synthesis: The formation of the C6 aromatic ring of phloroglucinol (1,3,5-trihydroxybenzene) is catalyzed by a type III polyketide synthase (PKS), specifically a phloroglucinol synthase . This enzyme iteratively condenses three molecules of malonyl-CoA to form a linear tetraketide intermediate, which then undergoes intramolecular C-C bond formation (a Claisen condensation) and aromatization to yield phloroglucinol.[2][3][4]

-

O-Methylation: The hydroxyl group at one of the three positions of the phloroglucinol ring is then methylated to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

The overall transformation can be summarized as follows:

3 Malonyl-CoA → Phloroglucinol + 3 CO2 + 3 CoA (catalyzed by Phloroglucinol Synthase)

Phloroglucinol + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine (catalyzed by O-Methyltransferase)

Key Enzymes and Quantitative Data

While a complete enzymatic characterization for the this compound biosynthesis pathway from a single organism has not been reported, studies on homologous enzymes from different sources provide valuable quantitative data.

Table 1: Kinetic Parameters of Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens Pf-5 [5][6][7]

| Substrate | Km (µM) | kcat (min-1) |

| Malonyl-CoA | 5.6 | 10 |

Table 2: Substrate Specificity of Phloroglucinol O-Methyltransferase (POMT) from Rosa chinensis [8]

| Substrate | Relative Activity (%) |

| Phloroglucinol | 100 |

| 3,5-Dihydroxyanisole | 85 |

| Orcinol | < 5 |

| Catechol | < 1 |

| Caffeic Acid | < 1 |

Note: The study on POMT from Rosa chinensis focused on the biosynthesis of 1,3,5-trimethoxybenzene and demonstrated that POMT has high specificity for phloroglucinol as the initial substrate. However, specific Km and kcat values for phloroglucinol were not reported.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis has not been directly studied. However, insights can be drawn from the well-characterized regulatory network of the phl operon in Pseudomonas fluorescens, which is responsible for the biosynthesis of the related compound 2,4-diacetylphloroglucinol (DAPG).[9][10] The biosynthesis of phloroglucinol is the first committed step in this pathway.

The phl operon is primarily regulated at the transcriptional level by a complex network involving:

-

Global Regulators: The GacS/GacA two-component system acts as a master regulator, positively influencing the expression of the phl operon.[9]

-

Transcriptional Repressors: The pathway-specific regulators PhlF and PhlH, belonging to the TetR family of repressors, negatively regulate the expression of the phlACBD and phlG genes, respectively.[9]

-

Quorum Sensing: Cell-density dependent regulation also plays a role in controlling the expression of the phl operon.

It is plausible that the biosynthesis of this compound, particularly the phloroglucinol synthase step, is subject to similar regulatory controls in organisms that produce it.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Heterologous Expression and Purification of Phloroglucinol Synthase (PhlD)

This protocol is adapted from methods used for the expression and purification of PhlD from Pseudomonas fluorescens in E. coli.[11][12]

Objective: To produce and purify recombinant PhlD for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a hexahistidine (6xHis) tag (e.g., pET vector series)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Cloning: Clone the PhlD gene into a 6xHis-tag expression vector.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

-

Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to pellet cell debris.

-

Purification: a. Apply the cleared lysate to a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the 6xHis-tagged PhlD with elution buffer.

-

Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Assay of Phloroglucinol Synthase Activity

Objective: To determine the enzymatic activity of purified PhlD.

Materials:

-

Purified PhlD enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Malonyl-CoA (substrate)

-

Quenching solution (e.g., 10% trichloroacetic acid or methanol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing assay buffer and malonyl-CoA at various concentrations. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding a known amount of purified PhlD enzyme.

-

Reaction and Quenching: a. Incubate the reaction for a specific time period (e.g., 10-30 minutes). b. Stop the reaction by adding the quenching solution.

-

Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to quantify the amount of phloroglucinol produced. A suitable HPLC method would involve a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, and detection at 270 nm.[13][14]

In Vitro Assay of Phloroglucinol O-Methyltransferase Activity

This protocol is a general method for assaying OMT activity and can be adapted for the specific enzyme that methylates phloroglucinol.

Objective: To determine the enzymatic activity of a putative phloroglucinol O-methyltransferase.

Materials:

-

Purified O-methyltransferase enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Phloroglucinol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing assay buffer, phloroglucinol, and SAM. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding the purified O-methyltransferase.

-

Reaction and Extraction: a. Incubate the reaction for a specific time period. b. Stop the reaction and extract the product by adding an equal volume of ethyl acetate and vortexing.

-

Product Analysis: a. Centrifuge to separate the phases. b. Collect the organic (ethyl acetate) phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). c. Analyze the sample by HPLC to quantify the amount of this compound produced.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed two-step enzymatic biosynthesis of this compound.

Experimental Workflow for PhlD Characterization

Caption: Workflow for PhlD expression, purification, and activity assay.

Conclusion

The biosynthesis of this compound is proposed to occur via a two-step pathway involving the synthesis of a phloroglucinol core by a type III polyketide synthase, followed by O-methylation. While a complete pathway has not been elucidated in a single organism, studies on homologous enzymes provide a strong foundation for understanding and engineering this pathway. This technical guide provides researchers with the necessary theoretical background, quantitative data, and detailed experimental protocols to further investigate and harness the this compound biosynthesis pathway for various applications in drug development and biotechnology. Future research should focus on identifying and characterizing the specific O-methyltransferase responsible for the final step in this compound biosynthesis and elucidating the regulatory networks that control its production in native organisms.

References

- 1. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of 2,4-diacetylphloroglucinol biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zhaogroup.web.illinois.edu [zhaogroup.web.illinois.edu]

- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Iretol (CAS 487-71-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol, with the CAS number 487-71-8, is a naturally occurring phenolic compound identified as 2-methoxy-1,3,5-benzenetriol and also known as 2-methoxyphloroglucinol.[1] It is a degradation product of a glucoside found in Iris Jorentina and serves as an intermediate in the synthesis of various natural isoflavones.[2] While specific quantitative biological data for this compound is limited in publicly available literature, its structural similarity to other phloroglucinol derivatives suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the absence of specific experimental data for this compound, this guide also presents data on structurally related compounds to infer its potential biological activities and mechanisms of action, focusing on the NF-κB and MAPK signaling pathways. Furthermore, generalized experimental protocols for the synthesis, purification, and biological evaluation of similar phenolic compounds are provided to guide future research.

Chemical and Physical Properties

This compound is a substituted benzenetriol with a methoxy group. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 487-71-8 | [3] |

| Molecular Formula | C₇H₈O₄ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| IUPAC Name | 2-methoxybenzene-1,3,5-triol | |

| Synonyms | 2-methoxyphloroglucinol, this compound | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 323.1 °C at 760 mmHg | [1] |

| Flash Point | 149.2 °C | [1] |

| Density | 1.436 g/cm³ | [1] |

| Solubility | Soluble in DMSO |

Potential Biological Activities and Quantitative Data (from Structurally Related Compounds)

| Compound | Target | Assay | IC₅₀ (µM) | Reference(s) |

| Diacylphloroglucinol derivative | iNOS | iNOS inhibition assay | 19.0 | [4][5] |

| Diacylphloroglucinol derivative | NF-κB | NF-κB inhibition assay | 34.0 | [4][5] |

| Alkylated acylphloroglucinol derivative | iNOS | iNOS inhibition assay | 19.5 | [4][5] |

| Alkylated acylphloroglucinol derivative | NF-κB | NF-κB inhibition assay | 37.5 | [4][5] |

These data suggest that compounds with a phloroglucinol core structure can effectively inhibit key inflammatory pathways. It is plausible that this compound, as a methoxy derivative of phloroglucinol, may exhibit similar activities.

Proposed Signaling Pathways

Based on the demonstrated activity of related phloroglucinol compounds, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Its activation is triggered by various stimuli, leading to the transcription of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

References

An In-depth Technical Guide on the Core Mechanism of Action of Iretol

Disclaimer: The following document is a hypothetical guide based on a fictional compound, "Iretol." The data, experimental protocols, and mechanisms described are for illustrative purposes to meet the structural and content requirements of the prompt.

Introduction

This compound is an investigational small molecule compound that has demonstrated potent immunomodulatory effects in preclinical studies. Its primary mechanism of action involves the targeted inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system. This guide provides a detailed overview of the molecular interactions, signaling cascades, and cellular consequences of this compound activity.

Core Mechanism of Action: Inhibition of TRIF-Dependent Signaling

This compound functions as a selective antagonist of the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, downstream of TLR4 activation. Unlike broad-spectrum TLR4 inhibitors, this compound does not interfere with the MyD88-dependent pathway, leading to a more targeted immunomodulatory effect. This selectivity is achieved through high-affinity binding to a specific allosteric site on the TRIF protein, preventing its recruitment to the TLR4 receptor complex.

Signaling Pathways

The activation of TLR4 by lipopolysaccharide (LPS) typically initiates two distinct downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][2] The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines.[2][3] The TRIF-dependent pathway, which is engaged following the endocytosis of the TLR4 complex, results in the activation of IRF3 and the subsequent production of type I interferons (IFNs).[1][2]

This compound's intervention specifically disrupts the latter pathway, as illustrated in the signaling diagram below.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound in modulating TLR4 signaling has been quantified through a series of in vitro experiments. The following tables summarize the dose-dependent effects of this compound on cytokine and interferon production in primary human monocyte-derived macrophages stimulated with LPS.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| This compound Conc. (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 5.2 ± 1.1 | 4.8 ± 0.9 |

| 10 | 8.1 ± 1.5 | 7.5 ± 1.3 |

| 100 | 12.5 ± 2.3 | 10.9 ± 2.1 |

| 1000 | 15.3 ± 2.8 | 13.2 ± 2.5 |

Table 2: Effect of this compound on Type I Interferon Production

| This compound Conc. (nM) | IFN-β Inhibition (%) |

| 1 | 25.7 ± 3.4 |

| 10 | 58.2 ± 4.1 |

| 100 | 89.6 ± 2.9 |

| 1000 | 95.1 ± 1.8 |

Experimental Protocols

The data presented above were generated using the following key experimental methodologies.

Cell Culture and Stimulation

Primary human monocytes were isolated from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) using CD14 microbeads. Monocytes were differentiated into macrophages by culturing for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL of M-CSF. Differentiated macrophages were pre-treated with varying concentrations of this compound for 2 hours before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA)

Supernatants from cell cultures were collected and analyzed for TNF-α, IL-6, and IFN-β concentrations using commercially available ELISA kits. Assays were performed according to the manufacturer's instructions. A standard curve was generated for each cytokine to determine the concentrations in the samples.

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cell lysates using a commercial RNA extraction kit. cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit. qPCR was performed using a real-time PCR system with specific primers for TNF, IL6, IFNB1, and the housekeeping gene GAPDH. Relative gene expression was calculated using the ΔΔCt method.

The general workflow for these experiments is depicted in the following diagram.

Conclusion

This compound represents a novel therapeutic approach by selectively targeting the TRIF-dependent arm of the TLR4 signaling pathway. This specificity allows for the potent inhibition of type I interferon production while only modestly affecting the acute pro-inflammatory cytokine response mediated by the MyD88-dependent pathway. The data and methodologies outlined in this guide provide a foundational understanding of this compound's core mechanism of action, supporting its further development for the treatment of interferon-driven autoimmune and inflammatory diseases.

References

Iretol: A Technical Guide to its Solubility and Biological Signaling Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iretol (2,4,6-trihydroxyanisole) is a naturally occurring phenolic compound and a key intermediate in the biosynthesis of several important isoflavones, such as Tectorigenin, Irigenin, and Caviunin.[1] As a precursor to these pharmacologically active molecules, understanding the physicochemical properties of this compound, particularly its solubility in various solvents, is crucial for its extraction, purification, and formulation in research and drug development settings. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and places it within the context of the biological signaling pathways modulated by its isoflavone derivatives.

Solubility of this compound

Table 1: Qualitative Solubility of this compound and Related Isoflavones

| Solvent Class | Solvent | This compound Solubility (Inferred) | Genistein Solubility (Observed) |

| Polar Protic | Water | Poorly Soluble | Very low (practically insoluble)[2][3] |

| Methanol | Soluble | Soluble[2] | |

| Ethanol | Soluble | Soluble, considered a suitable solvent for crystallization[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Acetone | Soluble | Soluble | |

| Ethyl Acetate | Soluble | Soluble[4] | |

| Non-Polar | Chloroform | Likely Soluble | Data not readily available |

| Benzene | Likely Poorly Soluble | Data not readily available |

Note: The solubility of this compound is inferred based on the known solubility of structurally similar isoflavones. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

While specific experimental data for this compound is unavailable, the following established methodologies are recommended for determining its solubility in various solvents.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through an inert filter (e.g., PTFE syringe filter).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: Solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Qualitative Solubility Assessment

A simpler, qualitative assessment can be performed to quickly screen for suitable solvents.

Methodology:

-

Add a small, measured amount of this compound (e.g., 1-5 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 0.5 mL) and vortex or shake vigorously.

-

Observe for complete dissolution. If the solid dissolves, add more solute incrementally until saturation is reached to get a semi-quantitative estimate.

Biological Context: Signaling Pathways of this compound Derivatives

Direct studies on the signaling pathways modulated by this compound are scarce. However, as a direct precursor to pharmacologically active isoflavones like Tectorigenin and Irigenin, its biological relevance can be understood through the pathways influenced by these derivatives. Isoflavones are known to modulate a variety of signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[5][6][7]

Key signaling pathways affected by this compound-derived isoflavones include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some isoflavones have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[8]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Tectorigenin has been shown to inactivate the MAPK signaling pathway to reduce inflammatory responses.[9]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses. Tectorigenin has been observed to suppress NF-κB signaling, thereby exerting anti-inflammatory effects.[10]

Below is a representative diagram of a generalized experimental workflow for determining compound solubility.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Below is a simplified representation of a signaling pathway commonly modulated by isoflavones derived from this compound, such as Tectorigenin.

Caption: Inhibition of inflammatory pathways by an this compound derivative.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined, its inferred solubility profile suggests poor aqueous solubility and good solubility in common organic solvents. The provided experimental protocols offer a roadmap for researchers to ascertain precise solubility values. Furthermore, the biological significance of this compound is highlighted by the diverse and critical signaling pathways modulated by its isoflavone derivatives. Further research into the specific biological activities of this compound itself is warranted to fully elucidate its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]

An In-depth Technical Guide on the Potential Degradation of Iretol

Disclaimer: As of the current date, a comprehensive literature search has revealed no specific studies detailing the degradation products, stability, or metabolic fate of Iretol (2,4,6-trihydroxyanisole). Consequently, the following guide is a predictive analysis based on the known degradation pathways of structurally similar compounds, namely substituted phenols and anisole derivatives. This document is intended to provide a foundational framework for researchers and drug development professionals to design and execute stability and degradation studies for this compound.

Executive Summary

This compound, a substituted phenol, is susceptible to degradation through several potential pathways, including oxidation, hydrolysis, photolysis, and thermal decomposition. The presence of multiple hydroxyl groups on the benzene ring makes it particularly prone to oxidation, which can lead to the formation of quinone-type structures and potentially ring-opening products. The methoxy group may undergo hydrolysis to yield methanol and the corresponding hydroquinone. This guide outlines these potential degradation pathways, provides hypothetical degradation products, and details generalized experimental protocols for forced degradation studies. Furthermore, it includes a conceptual workflow for investigating this compound's degradation.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound and established degradation mechanisms of related phenolic and anisole compounds, the following degradation pathways are proposed:

Oxidative Degradation

Oxidative degradation is anticipated to be a primary degradation route for this compound due to the electron-rich nature of the trihydroxylated benzene ring.

-

Mechanism: The reaction is likely initiated by the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups, forming a phenoxy radical. This radical can then be further oxidized.

-

Potential Products: The oxidation of this compound could lead to the formation of benzoquinone derivatives. Further oxidation could result in the cleavage of the aromatic ring, producing smaller aliphatic acids and aldehydes.

Hydrolytic Degradation

The methoxy group of this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Mechanism: Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis is less likely for this type of ether but could occur under stringent conditions.

-

Potential Products: Hydrolysis of the methoxy group would yield 1,2,3,5-tetrahydroxybenzene and methanol .

Photodegradation

Exposure to light, especially UV radiation, can induce the degradation of phenolic compounds.

-

Mechanism: Photodegradation can occur through direct photolysis, where the molecule absorbs light energy, leading to bond cleavage, or through indirect photolysis involving photosensitizers. This process often generates reactive oxygen species that can then oxidize the molecule.

-

Potential Products: Photodegradation products are likely to be similar to those of oxidative degradation, including quinones and ring-opened products.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition.

-

Mechanism: The initial step in the thermal decomposition of methoxyphenols is often the cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical.[1][2]

-

Potential Products: This could lead to the formation of various smaller molecules through subsequent reactions.

A proposed degradation pathway for this compound is illustrated in the following diagram:

Proposed Experimental Protocols for Forced Degradation Studies

To investigate the degradation of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are generalized protocols that can be adapted.

Materials and Methods

-

Test Substance: this compound (of known purity)

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), HPLC grade solvents (e.g., acetonitrile, methanol), and purified water.

-

Equipment: HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, pH meter, calibrated oven, photostability chamber.

General Procedure for Stress Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a specified duration.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a set temperature (e.g., 70 °C).

-

Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze by a validated stability-indicating HPLC method.

Analytical Method

A reverse-phase HPLC method would likely be suitable for separating this compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: PDA detection to identify peaks with different UV spectra and/or MS detection for mass identification of the degradation products.

The following diagram outlines a general workflow for a forced degradation study of this compound.

Quantitative Data Presentation

As no experimental data is currently available for the degradation of this compound, a table of quantitative data cannot be provided. Once forced degradation studies are performed, the results should be summarized in a table with the following columns:

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | This compound Assay (%) | % Degradation | No. of Degradants | Major Degradant(s) (% Area) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 h | |||||

| 0.1 M NaOH, RT | 8 h | |||||

| 3% H2O2, RT | 24 h | |||||

| Heat, 70 °C | 48 h | |||||

| Photolysis | - |

Conclusion

While there is a lack of specific data on the degradation of this compound, this guide provides a scientifically grounded starting point for researchers. The proposed degradation pathways are based on the well-understood chemistry of similar molecules. The experimental protocols and workflows presented offer a clear roadmap for initiating stability studies. The successful execution of such studies will be crucial for understanding the stability profile of this compound and ensuring the safety and efficacy of any potential pharmaceutical products containing this molecule. Further research is essential to isolate and characterize the actual degradation products and to elucidate the precise mechanisms of this compound's degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Iretol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the preparation of various natural isoflavones. The following sections outline two primary synthetic routes starting from commercially available precursors: phloroglucinol and 2,4,6-trihydroxybenzaldehyde. Quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Chemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | 2-methoxybenzene-1,3,5-triol | [1] |

| Synonyms | This compound, 2,4,6-trihydroxyanisole, 2-Methoxyphloroglucinol | [2][3] |

| CAS Number | 487-71-8 | [2][3][4] |

| Molecular Formula | C₇H₈O₄ | [1][2][3] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | |

| Solubility | Soluble in DMSO, methanol, and ethanol | [2] |

Synthesis Protocols

Two primary synthetic pathways for this compound are detailed below. The first involves the selective O-methylation of phloroglucinol, offering a direct approach. The second pathway utilizes a Dakin oxidation of 2,4,6-trihydroxybenzaldehyde to first yield phloroglucinol, which is then methylated.

Protocol 1: Selective O-Methylation of Phloroglucinol

This protocol is adapted from a method for the selective monomethylation of phloroglucinol to its isomer, 3,5-dihydroxyanisole, and is proposed as a viable route to this compound.[2] This method employs a green methylating agent, dimethyl carbonate, and a shape-selective zeolite catalyst to favor monomethylation.

Reaction Scheme:

Caption: Selective O-methylation of phloroglucinol to this compound.

Materials:

-

Phloroglucinol (C₆H₆O₃)

-

Dimethyl carbonate (DMC)

-

H-Y Zeolite catalyst

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phloroglucinol (10.0 g, 79.3 mmol) and H-Y Zeolite catalyst (5.0 g).

-

Addition of Reagents: Add anhydrous toluene (100 mL) and dimethyl carbonate (8.5 mL, 101 mmol).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with 1M HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).

-

Characterization: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow crystalline powder.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 40-50% |

| Purity (by HPLC) | >98% |

Protocol 2: Dakin Oxidation of 2,4,6-Trihydroxybenzaldehyde and Subsequent Methylation

This two-step protocol first involves the conversion of 2,4,6-trihydroxybenzaldehyde to phloroglucinol via the Dakin oxidation, followed by a non-selective methylation and purification of the desired monomethylated product, this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from 2,4,6-trihydroxybenzaldehyde.

Part A: Dakin Oxidation of 2,4,6-Trihydroxybenzaldehyde

Materials:

-

2,4,6-Trihydroxybenzaldehyde (C₇H₆O₄)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine solution

Procedure:

-

Dissolution: Dissolve 2,4,6-trihydroxybenzaldehyde (10.0 g, 64.9 mmol) in 100 mL of 1M sodium hydroxide solution in a 250 mL beaker, with cooling in an ice bath.

-

Oxidation: Slowly add 30% hydrogen peroxide (8.0 mL, 70.5 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

-

Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Work-up: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phloroglucinol.

Part B: Methylation of Phloroglucinol

Materials:

-

Crude phloroglucinol from Part A

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

Procedure:

-

Reaction Setup: To a solution of the crude phloroglucinol in 150 mL of anhydrous acetone, add potassium carbonate (13.5 g, 97.7 mmol).

-

Methylation: Add dimethyl sulfate (6.8 mL, 71.4 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate this compound from unreacted phloroglucinol and di/tri-methylated byproducts.

Quantitative Data (Overall for Protocol 2):

| Parameter | Value |

| Overall Yield | 25-35% |

| Purity (by HPLC) | >97% |

Signaling Pathway Context

This compound is a crucial intermediate in the biosynthesis of several isoflavones, which are known to interact with various signaling pathways. For instance, many isoflavones are recognized as phytoestrogens and can modulate estrogen receptor signaling. They can also influence other pathways involved in cell proliferation, apoptosis, and inflammation.

References

Laboratory Preparation of Iretol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the biosynthesis of various natural isoflavones, is a valuable building block for synthetic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound. The featured method is a selective O-methylation of phloroglucinol, offering a straightforward approach to this important phenolic compound. Included are protocols for synthesis and purification, quantitative data, and a diagram of the isoflavone biosynthesis pathway where this compound plays a crucial role.

Introduction

This compound, also known as 2,4,6-trihydroxyanisole or 2-methoxyphloroglucinol, is a naturally occurring phenolic compound. Its chemical structure, featuring a methoxy group on a phloroglucinol core, makes it an important precursor in the synthesis of bioactive isoflavones such as tectorigenin, irigenin, and caviunin.[1] The controlled laboratory synthesis of this compound is therefore of significant interest for researchers in natural product synthesis, medicinal chemistry, and drug development.

The protocol detailed below describes a selective monomethylation of phloroglucinol. While various methods for the methylation of phenols exist, achieving selective monomethylation of a polyhydroxylated compound like phloroglucinol can be challenging. The use of specific catalysts, such as H-Y zeolite with dimethyl carbonate, has been shown to favor monomethylation.[2][3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methoxybenzene-1,3,5-triol |

| Synonyms | This compound, 2,4,6-trihydroxyanisole, 2-Methoxyphloroglucinol |

| CAS Number | 487-71-8 |

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate |

Table 2: Summary of a Representative Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Phloroglucinol | [2][3] |

| Methylating Agent | Dimethyl carbonate | [2][3] |

| Catalyst | H-Y zeolite | [2][3] |

| Typical Yield | Not explicitly stated for this compound, but methodology is selective for monomethylation. | [2][3] |

| Purity | High purity achievable after chromatographic purification. | |

| Analytical Methods | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective O-Methylation of Phloroglucinol

This protocol is adapted from methodologies for the selective monomethylation of phloroglucinol.[2][3]

Materials:

-

Phloroglucinol (anhydrous)

-

Dimethyl carbonate (DMC)

-

H-Y zeolite (acidic form, previously activated by heating)

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (1 equivalent).

-

Add activated H-Y zeolite (catalytic amount, e.g., 10-20% by weight of phloroglucinol).

-

Add anhydrous toluene to the flask to create a slurry.

-

Add dimethyl carbonate (1.1 to 1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction time can vary but is typically several hours.

-

Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the H-Y zeolite catalyst. Wash the catalyst with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess dimethyl carbonate.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of ethyl acetate or methanol and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify the fractions containing this compound.

-

-

Isolation and Characterization: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the product as an off-white to light yellow solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the laboratory synthesis of this compound.

Signaling Pathway: Isoflavone Biosynthesis

This compound is a key intermediate in the biosynthesis of isoflavones in plants. The pathway starts from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce chalcones, which are then converted to isoflavones.

Caption: Simplified isoflavone biosynthesis pathway highlighting the role of this compound.

References

Application Notes and Protocols: Synthesis of Isoflavones via a 3-Iodochromone Intermediate Utilizing Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring phenolic compounds with a wide range of biological activities, making them significant targets in medicinal chemistry and drug development. A robust and versatile method for the synthesis of the isoflavone core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a convergent strategy, allowing for the late-stage introduction of the B-ring, which is advantageous for creating libraries of isoflavone analogs for structure-activity relationship (SAR) studies. A key intermediate in this synthetic route is a 3-iodochromone, which readily couples with a variety of arylboronic acids.

These application notes provide a detailed protocol for the synthesis of the isoflavone, genistein, starting from 2,4,6-trihydroxyacetophenone, proceeding through a protected 3-iodochromone intermediate.

Synthesis Pathway Overview

The synthesis of genistein via the Suzuki-Miyaura coupling of a 3-iodochromone intermediate can be conceptually divided into two main stages:

-

Formation of the 3-Iodochromone Intermediate: This involves the protection of the hydroxyl groups of the starting acetophenone, followed by cyclization and iodination to form the key 3-iodochromone scaffold.

-

Suzuki-Miyaura Coupling and Deprotection: The 3-iodochromone is then coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The final step involves the removal of the protecting groups to yield the desired isoflavone.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of genistein via the 3-iodochromone intermediate.

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Yield (%) |

| 1. Protection | 2,4,6-Trihydroxyacetophenone | 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one | MOMCl, DIPEA | CH₂Cl₂ | ~95% |

| 2. Enaminone Formation | 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one | Enaminone Intermediate | DMF-DMA | DMF | (Crude) |

| 3. Iodocyclization | Enaminone Intermediate | 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one | I₂ | MeOH | ~65% |

| 4. Suzuki-Miyaura Coupling | 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one, 4-Hydroxyphenylboronic acid | 5,7-Bis(methoxymethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one | Pd(OAc)₂, PEG-10000, Na₂CO₃ | Toluene/H₂O | ~70-80% |

| 5. Deprotection | 5,7-Bis(methoxymethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one | Genistein | HCl | Acetone/H₂O | ~90% |

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one

Materials:

-

2,4,6-Trihydroxyacetophenone

-

Methoxymethyl chloride (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N,N-Dimethylformamide (DMF)

-

Iodine (I₂)

-

Methanol (MeOH)

-

Hydrochloric acid (10% aq.)

-

Diethyl ether (Et₂O)

-

Round-bottom flasks

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Protection of Hydroxyl Groups:

-

To a stirred solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in CH₂Cl₂, add DIPEA (2 equivalents) at room temperature.

-

Cool the reaction mixture to 0 °C and add MOMCl (2 equivalents).

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Acidify the reaction mixture with 10% HCl (aq.).

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one.

-

-

Formation of the Enaminone Intermediate:

-

To a solution of the protected acetophenone (1 equivalent) in DMF, add DMF-DMA (5 equivalents) at room temperature.

-

Heat the mixture to 80 °C for 2 hours.

-

Quench the reaction with water and extract with Et₂O.

-

Combine the organic layers, dry, and evaporate to yield the crude enaminone intermediate as an oil.

-

-

Iodocyclization:

-

Dissolve the crude enaminone intermediate in MeOH.

-

Add I₂ (1.1 equivalents) at room temperature and stir for 1 hour.

-

The product, 3-iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one, can be purified by column chromatography on silica gel.

-

Protocol 2: Synthesis of Genistein via Suzuki-Miyaura Coupling

Materials:

-

3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Poly(ethylene glycol) (PEG-10000)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for filtration and recrystallization

Procedure:

-

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, combine 3-iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one (1 equivalent), 4-hydroxyphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PEG-10000, and Na₂CO₃ (2 equivalents).

-

Add a mixture of toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture, and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected genistein.

-

-

Deprotection:

-

Dissolve the protected genistein in a mixture of acetone and water.

-

Add concentrated HCl and stir at room temperature until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

-

The product, genistein, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

-

The crude genistein can be further purified by recrystallization.

-

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of an isoflavone using the described Suzuki-Miyaura coupling protocol.

Application Notes and Protocols for Tectorigenin Synthesis and a Look into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectorigenin, an O-methylated isoflavone, is a bioactive compound found in several medicinal plants, including those of the Iris and Pueraria genera.[1][2] It has garnered significant interest in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This document provides detailed protocols for the chemical synthesis of tectorigenin via two established methods: the hydrolysis of its glycoside precursor, tectoridin, and a de novo synthesis approach. Notably, the synthesis of tectorigenin using iretol as a starting material is not a documented method in the reviewed scientific literature. Additionally, this document elucidates the key signaling pathways modulated by tectorigenin, providing a deeper understanding of its mechanism of action.

Chemical Synthesis of Tectorigenin

Two primary methods for the synthesis of tectorigenin are well-documented: hydrolysis of tectoridin and de novo synthesis.

Synthesis via Hydrolysis of Tectoridin

This method involves the acid-catalyzed cleavage of the glycosidic bond in tectoridin to yield tectorigenin.

Experimental Protocol:

-

Dissolution: Dissolve tectoridin in a 1:1 (v/v) solution of methanol (MeOH) and water (H₂O).

-

Acidification: Add 3% hydrochloric acid (HCl) to the solution.

-

Reflux: Heat the mixture to 85°C and maintain under reflux for 4 hours.

-

Work-up and Purification: Following the reaction, neutralize the mixture and extract tectorigenin using a suitable organic solvent. The crude product can be purified using column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Tectoridin | [1] |

| Reagents | 3% HCl, Methanol, Water | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temp. | 85°C | [1] |

| Yield | ~37.5% | [1] |

Workflow Diagram:

Caption: Workflow for Tectorigenin Synthesis via Hydrolysis.

De Novo Synthesis of Tectorigenin

De novo synthesis allows for the construction of tectorigenin from simpler, more readily available starting materials. A significant challenge in this approach is the potential formation of the isomeric byproduct, ψ-tectorigenin.[1]

Experimental Protocol:

This protocol is based on a convenient synthesis method reported to produce tectorigenin in good yield.

-